
quadranoside III
Descripción general
Descripción
quadranoside III is a complex organic compound with a highly intricate structure. This compound is notable for its multiple hydroxyl groups and its unique tetradecahydropicene core, which is a polycyclic structure. The compound’s extensive hydroxylation and methylation make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quadranoside III involves multiple steps, including the formation of the oxane ring and the tetradecahydropicene core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Acetylation Reactions
Quadranoside III undergoes regioselective acetylation under controlled conditions. Key findings:
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The steric hindrance at C-19 influences reaction kinetics, favoring kinetic vs. thermodynamic products depending on temperature .
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Base-catalyzed conditions risk artifact formation via acyl migration or isomerization .
Hydrolysis Reactions
The compound’s ester and glycosidic bonds exhibit distinct reactivity:
Ester Hydrolysis
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Acidic conditions (HCl/MeOH): Selective cleavage of the 28-O-glucopyranosyl ester yields asiatic acid (aglycone) and glucose .
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Basic conditions (NaOH/EtOH): Saponification occurs at C-28, generating water-soluble carboxylate salts (e.g., sodium asiaticate) .
Glycosidic Bond Cleavage
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Enzymatic hydrolysis (β-glucosidase): Specific cleavage of the glucose moiety at C-28, retaining the ursane skeleton .
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Acid-catalyzed hydrolysis (H2SO4): Degrades both glycosidic and ester bonds, producing fragmented terpenoids .
Oxidation and Rearrangement
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Jones oxidation (CrO3/H2SO4): Oxidizes C-2α and C-3β hydroxyls to ketones, forming a diketone derivative (λmax 245 nm) .
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Epoxidation (mCPBA): Reacts with the Δ12 double bond to yield a 12,13-epoxide, confirmed by δC 58–62 ppm (epoxide carbons) .
Conformational Effects on Reactivity
The pentacyclic ursane skeleton imposes significant steric constraints:
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C-23 hydroxyl: Less reactive due to axial position in chair conformation .
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C-2α and C-3β hydroxyls: Equatorial orientation facilitates faster acylation vs. C-23 .
Synthetic Modifications
Modification Type | Reagents Used | Application |
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Sulfation | SO3·pyridine | Enhances water solubility |
Glycosylation | Trichloroacetimidate donors | Generates oligosaccharide derivatives |
Mechanistic Insights
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, quadranoside III is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biology, this compound is studied for its potential biological activities. The presence of multiple hydroxyl groups and the polycyclic structure suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its complex structure and multiple functional groups may allow it to modulate various biological pathways, making it a potential candidate for the treatment of various diseases.
Industry: In industry, this compound is used in the production of various materials and chemicals. Its unique structure and reactivity make it a valuable component in the synthesis of polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of quadranoside III involves its interaction with various molecular targets and pathways. The multiple hydroxyl groups allow it to form hydrogen bonds with biological molecules, while the polycyclic structure enables it to interact with various receptors and enzymes. These interactions can modulate various biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds:
- quadranoside III
- [(2S,3R,4R,5R,6R)-2- { [ (2R,3R,4R,5S,6S)-2- [ (1S,2S)-2- [ ( {6-Amino-2- [ (1S)-3-amino-1- { [ (2R)-2,3-diamino-3-oxopropyl]amino}-3-oxopropyl]-5-methyl-4-pyrimidinyl}carbonyl)amino]-3- { [ (2S,3S,4R)-5- ( { (2R,3S)-1- [ (2- {4- [ (4-aminobutyl)carbamoyl]-2,4′-bi-1,3-thiazol-2′-yl}ethyl)amino]-3-hydroxy-1-oxo-2-butanyl}amino)-3-hydroxy-4-methyl-5-oxo-2-pentanyl]amino}-1- (1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6- (h ydroxymethyl)tetrahydro-2H-pyran-3-yl]oxy}-3,5-dihydroxy-6- (hydroxymethyl)tetrahydro-2H-pyran-4-yl carbamate
Uniqueness: [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating and purifying quadranoside III from natural sources?
To isolate this compound, researchers typically use solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, reverse-phase C18) and HPLC for purification. Validation via TLC and NMR is critical to confirm purity . Challenges include minimizing degradation during extraction, which requires controlled temperatures and inert atmospheres.
Q. How can researchers validate the structural identity of this compound?
Structural elucidation combines spectroscopic methods:
- NMR (1H, 13C, 2D-COSY, HSQC) to map carbon-hydrogen frameworks.
- Mass spectrometry (HRMS or LC-MS) for molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) for absolute configuration. Cross-referencing with published spectral data in databases like SciFinder or PubChem ensures accuracy .
Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?
Common assays include:
- Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Antioxidant : DPPH or ABTS radical scavenging assays.
- Anti-inflammatory : COX-2 inhibition ELISA. Controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements are essential to reduce variability .
Advanced Research Questions
Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy and toxicity?
- Dose range : Start with logarithmic dilutions (e.g., 0.1–100 µM) based on prior IC50 data.
- Toxicity screening : Use non-cancerous cell lines (e.g., HEK293) and compare selectivity indices (SI = IC50_normal / IC50_cancer).
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Include error bars representing SEM in graphs .
Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?
Contradictions may arise from:
- Cell line specificity : Validate findings across multiple models (primary vs. immortalized cells).
- Assay interference : Test for false positives (e.g., autofluorescence in fluorescence-based assays).
- Pathway cross-talk : Use siRNA knockdown or inhibitors to isolate target pathways (e.g., MAPK vs. PI3K). Meta-analyses of existing literature can identify consensus mechanisms .
Q. How can in vivo pharmacokinetic studies of this compound be optimized for translational relevance?
- Animal models : Use immunocompetent rodents (e.g., BALB/c mice) over xenografts to account for immune modulation.
- Dosing routes : Compare oral, intravenous, and intraperitoneal administration for bioavailability.
- Analytical methods : LC-MS/MS for plasma concentration-time profiles; calculate AUC, Cmax, and t1/2. Ethical approval and adherence to ARRIVE guidelines are mandatory .
Q. What computational approaches predict this compound’s molecular targets and off-target effects?
- Docking studies : Use AutoDock Vina or Schrödinger to screen against target libraries (e.g., kinase or GPCR databases).
- Network pharmacology : Construct protein-protein interaction networks via STRING or Cytoscape.
- ADMET prediction : Tools like SwissADME assess solubility, hepatotoxicity, and BBB permeability. Experimental validation (e.g., SPR binding assays) is critical to confirm predictions .
Q. Methodological Guidance
Q. What statistical frameworks are appropriate for analyzing this compound’s synergistic effects in combination therapies?
- Synergy quantification : Use Chou-Talalay’s Combination Index (CI) or Bliss Independence models.
- Data visualization : Heatmaps or isobolograms to depict dose-dependent interactions.
- Reproducibility : Include replicates and report confidence intervals for CI values .
Q. How should researchers address batch-to-batch variability in this compound isolation?
- Standardization : Document extraction parameters (solvent ratios, temperature, time) rigorously.
- Quality control : Implement HPLC-PDA for fingerprinting and quantify marker compounds via calibration curves.
- Stability studies : Monitor degradation under varying storage conditions (e.g., light, humidity) .
Q. What ethical considerations apply to animal studies involving this compound?
- 3Rs compliance : Replace animals with in vitro models where possible; refine procedures to minimize suffering.
- Endpoint criteria : Predefine humane endpoints (e.g., tumor size limits).
- Regulatory oversight : Obtain approval from institutional IACUC or equivalent bodies .
Q. Tables for Reference
Analytical Technique | Application | Key Parameters |
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NMR Spectroscopy | Structural elucidation | Chemical shifts, coupling constants |
LC-MS/MS | Quantification in biological matrices | LOQ, LOD, matrix effects |
Molecular Docking | Target prediction | Binding affinity (ΔG), pose validity |
Bioassay Type | Endpoint Measurement | Controls Required |
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MTT Assay | Cell viability | Positive (doxorubicin), vehicle |
DPPH Assay | Free radical scavenging | Ascorbic acid, solvent blank |
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aS,6bR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-2,9-bis(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O11/c1-31(17-38)10-12-36(30(45)47-29-27(43)26(42)25(41)22(16-37)46-29)13-11-34(4)19(20(36)14-31)6-7-24-32(2)15-21(40)28(44)33(3,18-39)23(32)8-9-35(24,34)5/h6,20-29,37-44H,7-18H2,1-5H3/t20-,21+,22+,23?,24?,25+,26-,27+,28-,29-,31+,32-,33-,34+,35+,36-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEKJLLBSCAOPU-DRQLJIAESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2C1)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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